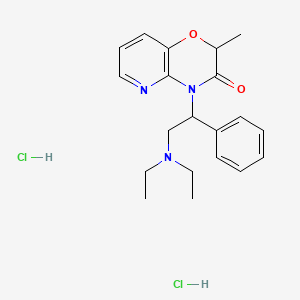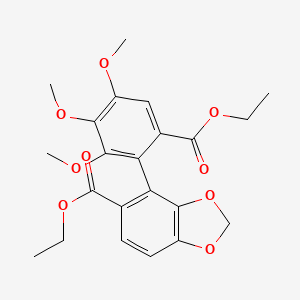
1,3-Benzodioxole-5-carboxylic acid, 4-(6-(ethoxycarbonyl)-2,3,4-trimethoxyphenyl)-, ethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Benzodioxole-5-carboxylic acid, 4-(6-(ethoxycarbonyl)-2,3,4-trimethoxyphenyl)-, ethyl ester is a complex organic compound with a unique structure that includes a benzodioxole ring and multiple methoxy groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Benzodioxole-5-carboxylic acid, 4-(6-(ethoxycarbonyl)-2,3,4-trimethoxyphenyl)-, ethyl ester typically involves multiple steps. One common method starts with the preparation of the benzodioxole ring, followed by the introduction of the carboxylic acid group. The ethoxycarbonyl and trimethoxyphenyl groups are then added through esterification and methoxylation reactions, respectively. The final step involves the esterification of the carboxylic acid group with ethanol under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
化学反応の分析
Types of Reactions
1,3-Benzodioxole-5-carboxylic acid, 4-(6-(ethoxycarbonyl)-2,3,4-trimethoxyphenyl)-, ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) and specific solvents such as dichloromethane (DCM).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
科学的研究の応用
1,3-Benzodioxole-5-carboxylic acid, 4-(6-(ethoxycarbonyl)-2,3,4-trimethoxyphenyl)-, ethyl ester has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
作用機序
The mechanism of action of 1,3-Benzodioxole-5-carboxylic acid, 4-(6-(ethoxycarbonyl)-2,3,4-trimethoxyphenyl)-, ethyl ester involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to cell death. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
1,3-Benzodioxole-5-carboxylic acid: A simpler analog without the ethoxycarbonyl and trimethoxyphenyl groups.
4-(6-(Ethoxycarbonyl)-2,3,4-trimethoxyphenyl)benzoic acid: Similar structure but lacks the benzodioxole ring.
Ethyl 4-(6-(ethoxycarbonyl)-2,3,4-trimethoxyphenyl)benzoate: Similar ester but with different positioning of functional groups.
Uniqueness
1,3-Benzodioxole-5-carboxylic acid, 4-(6-(ethoxycarbonyl)-2,3,4-trimethoxyphenyl)-, ethyl ester is unique due to its combination of functional groups and structural complexity. This uniqueness contributes to its diverse applications and potential as a versatile compound in scientific research.
特性
CAS番号 |
156809-09-5 |
|---|---|
分子式 |
C22H24O9 |
分子量 |
432.4 g/mol |
IUPAC名 |
ethyl 4-(6-ethoxycarbonyl-2,3,4-trimethoxyphenyl)-1,3-benzodioxole-5-carboxylate |
InChI |
InChI=1S/C22H24O9/c1-6-28-21(23)12-8-9-14-18(31-11-30-14)16(12)17-13(22(24)29-7-2)10-15(25-3)19(26-4)20(17)27-5/h8-10H,6-7,11H2,1-5H3 |
InChIキー |
BSYHXJMLZRHNHU-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=C(C2=C(C=C1)OCO2)C3=C(C(=C(C=C3C(=O)OCC)OC)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


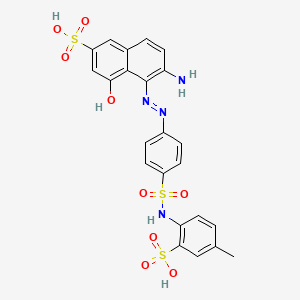

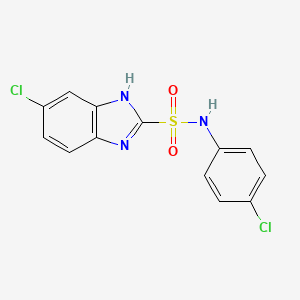
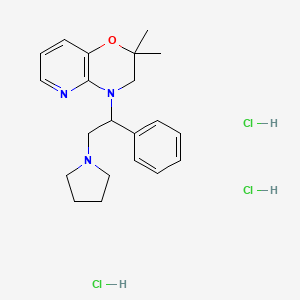
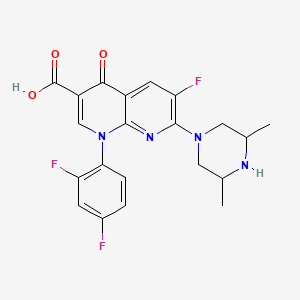
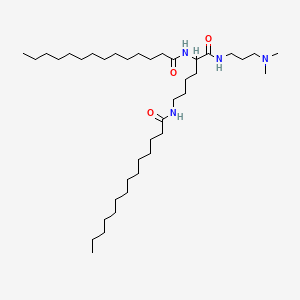
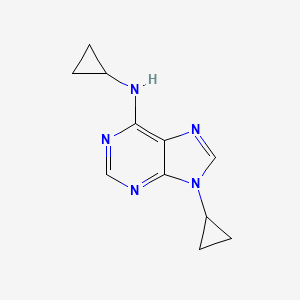
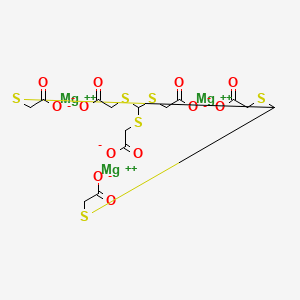
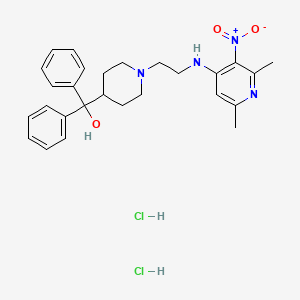
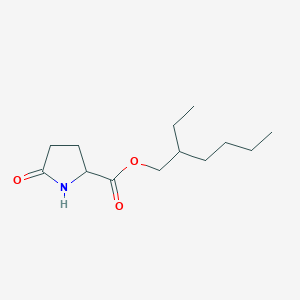
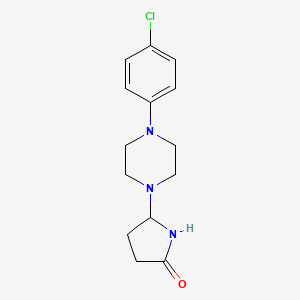

![9-phenyl-8,10,20-triazapentacyclo[11.7.0.02,10.03,8.014,19]icosa-1(13),14,16,18-tetraene](/img/structure/B12702418.png)
